molecular formula C8H18O6S2 B12652084 1,2-Octanedisulfonic acid CAS No. 113669-58-2

1,2-Octanedisulfonic acid

Cat. No.: B12652084
CAS No.: 113669-58-2
M. Wt: 274.4 g/mol
InChI Key: QZQALQWPHXLKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Octanedisulfonic acid: is an organic compound with the molecular formula C8H18O6S2. It is a diprotic sulfonic acid, meaning it has two sulfonic acid groups (-SO3H) attached to an octane backbone. This compound is known for its strong acidic properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Octanedisulfonic acid can be synthesized through the sulfonation of octane. The process involves the reaction of octane with sulfur trioxide (SO3) in the presence of a catalyst, typically oleum (fuming sulfuric acid). The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete sulfonation of the octane molecule.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where octane is continuously fed into the reactor along with sulfur trioxide. The reaction mixture is then cooled, and the product is purified through distillation or crystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: 1,2-Octanedisulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid groups can be oxidized to form sulfonates.

    Reduction: The compound can be reduced to form sulfonic acid derivatives.

    Substitution: The hydrogen atoms in the sulfonic acid groups can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Sulfonates and sulfoxides.

    Reduction: Sulfonic acid derivatives.

    Substitution: Alkyl or acyl sulfonates.

Scientific Research Applications

1,2-Octanedisulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-octanedisulfonic acid involves its strong acidic properties, which allow it to donate protons (H+) readily. This proton donation can lead to the activation of various molecular targets and pathways, including:

    Enzyme Activation: The compound can activate enzymes by protonating specific amino acid residues, leading to conformational changes and increased catalytic activity.

    Protein Interactions: It can facilitate protein-protein interactions by altering the charge distribution on protein surfaces.

    Cell Signaling: The acid can influence cell signaling pathways by modulating the pH of the cellular environment, affecting the activity of pH-sensitive proteins and enzymes.

Comparison with Similar Compounds

    1,2-Ethanedisulfonic acid: A shorter-chain analog with similar acidic properties but different solubility and reactivity.

    1,2-Propanedisulfonic acid: Another analog with a three-carbon backbone, exhibiting different physical and chemical properties.

    1,2-Butanedisulfonic acid: A four-carbon analog with distinct reactivity and applications.

Uniqueness: 1,2-Octanedisulfonic acid is unique due to its longer carbon chain, which imparts different solubility and hydrophobic properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity, such as in surfactants and detergents.

Properties

CAS No.

113669-58-2

Molecular Formula

C8H18O6S2

Molecular Weight

274.4 g/mol

IUPAC Name

octane-1,2-disulfonic acid

InChI

InChI=1S/C8H18O6S2/c1-2-3-4-5-6-8(16(12,13)14)7-15(9,10)11/h8H,2-7H2,1H3,(H,9,10,11)(H,12,13,14)

InChI Key

QZQALQWPHXLKSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CS(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.